molecular formula C23H21N3O6 B12860138 N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine CAS No. 4803-92-3

N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Cat. No.: B12860138
CAS No.: 4803-92-3
M. Wt: 435.4 g/mol
InChI Key: ADBLMNPUSHTBKL-NLWGTHIKSA-N
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Description

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a modified nucleoside analog. It is structurally derived from 2’-deoxycytidine, a component of DNA, by the addition of benzoyl groups at the N4 and 5’-O positions. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amine group of 2’-deoxycytidine, followed by selective benzoylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into synthetic oligonucleotides. The benzoyl groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed to yield the desired oligonucleotide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to the presence of benzoyl groups at both the N4 and 5’-O positions, providing enhanced protection during oligonucleotide synthesis and allowing for more efficient and selective reactions .

Properties

CAS No.

4803-92-3

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1

InChI Key

ADBLMNPUSHTBKL-NLWGTHIKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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